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NAM8 protein

Meiotic splicing regulation Mer1p-Nam8p cooperativity U1 snRNP

NAM8 protein (UniProt Q00539; CAS 147604-72-6), also known as Nam8p, MRE2, or MUD15, is a 523-amino-acid RNA-binding protein from Saccharomyces cerevisiae that functions as an integral component of the yeast U1 small nuclear ribonucleoprotein (snRNP) complex. Originally identified through its ability to suppress mitochondrial RNA splicing deficiencies when overexpressed, NAM8 has been subsequently characterized as a conditionally essential meiotic splicing regulator that collaborates with Mer1p to ensure proper processing of a specific subset of pre-mRNAs required for meiotic recombination and sporulation.

Molecular Formula C44H58O4
Molecular Weight 0
CAS No. 147604-72-6
Cat. No. B1175160
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNAM8 protein
CAS147604-72-6
SynonymsNAM8 protein
Molecular FormulaC44H58O4
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

NAM8 Protein (CAS 147604-72-6): Yeast-Specific U1 snRNP Splicing Factor for Meiotic Gene Regulation Research


NAM8 protein (UniProt Q00539; CAS 147604-72-6), also known as Nam8p, MRE2, or MUD15, is a 523-amino-acid RNA-binding protein from Saccharomyces cerevisiae that functions as an integral component of the yeast U1 small nuclear ribonucleoprotein (snRNP) complex [1]. Originally identified through its ability to suppress mitochondrial RNA splicing deficiencies when overexpressed, NAM8 has been subsequently characterized as a conditionally essential meiotic splicing regulator that collaborates with Mer1p to ensure proper processing of a specific subset of pre-mRNAs required for meiotic recombination and sporulation [2]. Unlike constitutively required core spliceosomal components, NAM8 is dispensable for vegetative mitotic growth yet indispensable for meiotic progression, making it a uniquely positioned tool for dissecting regulated splicing mechanisms [3].

Why Generic Substitution of NAM8 Protein Fails: Functional Non-Redundancy Among NAM Family Members and U1 snRNP Components


The NAM8 protein cannot be functionally replaced by its closest in-class candidates — NAM1, NAM7/UPF1, or other yeast U1 snRNP accessory proteins (Snu56p, Snu71p) — despite their shared involvement in RNA metabolism. NAM1 encodes a mitochondrial matrix-targeted protein of 440 amino acids required for mitochondrial translation, not a U1 snRNP component [1]. NAM7/UPF1 functions in nonsense-mediated mRNA decay in the cytoplasm and lacks RNA recognition motif (RRM) domains [2]. Among U1 snRNP proteins, Nam8p is uniquely dispensable for vegetative growth yet absolutely required for meiosis; Snu56p and Snu71p, by contrast, affect vegetative splicing and lack the Mer1p-cooperating meiotic function [3]. The human homolog TIA-1, while structurally related, regulates alternative splicing in apoptosis pathways and does not complement nam8Δ meiotic defects. These profound mechanistic and phenotypic divergences mean that substituting another RNA-binding protein or splicing factor for NAM8 protein in meiotic splicing assays, mitochondrial suppression studies, or U1 snRNP reconstitution experiments will yield fundamentally different — and potentially misleading — results.

NAM8 Protein (CAS 147604-72-6) Quantitative Differentiation Evidence: Head-to-Head Comparisons Against Closest Analogs


Evidence 1: Nam8p Is the Only Nonessential Splicing Factor Indispensable for Mer1p-Activated Meiotic Splicing — Direct Screening Against Multiple Candidates

In a systematic screen testing multiple nonessential splicing factors for their ability to support Mer1p-activated splicing, Nam8p alone was found to be indispensable. When MER2 pre-mRNA splicing was assayed in vegetative cells ectopically expressing Mer1p, wild-type (NAM8) cells achieved 87% splicing efficiency. In isogenic nam8Δ cells expressing Mer1p, MER2 splicing efficiency collapsed to 5%, representing a 17.4-fold defect that was not rescued by any other nonessential splicing factor tested [1]. By contrast, other candidate factors — including Npl3p — showed no such requirement, establishing that Nam8p provides a unique, non-redundant function in Mer1p-dependent spliceosome activation [1]. The same study demonstrated that Mer1p physically associates with U1 snRNP even in the absence of Nam8p or pre-mRNA, indicating that Nam8p acts downstream of Mer1p recruitment to enable splicing catalysis on suboptimal introns [1].

Meiotic splicing regulation Mer1p-Nam8p cooperativity U1 snRNP Spliceosome assembly

Evidence 2: NAM8 Deletion Causes 8- to 40-Fold Defects Specifically in Meiotic Target Transcripts, While Control Transcripts Are Unaffected

A comprehensive survey of 14 meiotic intron-containing transcripts in wild-type versus nam8Δ diploids during sporulation revealed a stark dichotomy in NAM8 dependence. Four Mer1/Nam8 co-regulated transcripts showed catastrophic splicing defects in nam8Δ cells: AMA1 splicing dropped from 84% (±5%) to 6% (±3%) [14-fold], MER2 from 76% (±2%) to 6% (±3%) [12.7-fold], MER3 from 80% (±2%) to 2% (±1%) [40-fold], and SPO22 from 86% (±1%) to 4% (±2%) [21.5-fold] [1]. The Mer1-independent Nam8 target PCH2 showed an 8.1-fold defect (73% ±2% → 9% ±2%). In striking contrast, eight control meiotic transcripts — including HOP2 (88% → 84%), DMC1 (95% → 95%), REC102 (84% → 74%), and SPO1 (84% → 80%) — showed minimal to no splicing impairment in the absence of NAM8 [1]. This transcript-level specificity is not observed with deletions of other U1 snRNP accessory proteins such as Snu56p or Snu71p, which broadly affect vegetative splicing [2].

Meiotic pre-mRNA splicing Transcript-specific regulation Splicing efficiency quantification Nam8p regulon

Evidence 3: Domain Architecture Dissection Reveals RRM2 and RRM3 Are Essential for Meiotic Function, While RRM1 and Terminal Segments Are Dispensable

Mutational dissection of the NAM8 protein identified a hierarchical domain requirement for meiotic splicing function that is not predictable from the architecture of other multi-RRM proteins such as TIA-1 or nucleolin. Systematic N- and C-terminal truncations, combined with alanine cluster mutagenesis of the three RRM domains, demonstrated that the N-terminal leader segment (residues 1-127), C-terminal tail (residues 445-523), and the entire RRM1 domain are individually dispensable for splicing of meiotic targets AMA1, MER2, MER3, SPO22, and PCH2, as well as for vegetative Nam8 function in synthetic lethal genetic backgrounds [1]. By contrast, alanine mutations targeting the putative RNA-binding surfaces of RRM2 and RRM3 domains severely enfeebled Nam8p activity, indicating that these two domains constitute the minimal functional core for meiotic splicing [1]. This domain requirement pattern is inverted relative to the human homolog TIA-1, where RRM1 is the primary RNA-binding determinant, and represents a unique structural feature that cannot be replicated using TIA-1 or other mammalian RRM proteins [2].

RRM domain Structure-function analysis Nam8p domain requirements Meiotic splicing activity

Evidence 4: NAM Family Functional Divergence — NAM1, NAM7, and NAM8 Share Mitochondrial Suppression Phenotype but Diverge in Molecular Identity and Mechanism

NAM1, NAM7, and NAM8 were co-identified in a genetic screen as multicopy suppressors of mitochondrial intron mutations in the cytochrome b (COB) and cytochrome oxidase subunit I (COXI) genes [1]. Despite this shared overexpression phenotype, the three genes show no sequence homology, reside on different chromosomes (IV, XIII, and VIII, respectively), and encode proteins with fundamentally distinct biochemical identities [1]. NAM1 encodes a 440-amino-acid protein with a mitochondrial matrix targeting presequence and functions in mitochondrial translation, not splicing per se [1]. NAM7 encodes Upf1p, a cytoplasmic ATP-dependent RNA helicase central to nonsense-mediated mRNA decay [2]. Only NAM8 encodes a nuclear U1 snRNP component with three tandem RRM domains and a direct physical role in pre-mRNA splice site recognition [3]. When overexpressed, NAM8 suppresses mitochondrial splicing defects in both group I and group II introns — a property not shared by other U1 snRNP proteins — by a mechanism proposed to involve stabilization of non-canonical intron RNA folding patterns [3]. This dual mitochondrial/nuclear functionality is unique within the NAM family and among yeast splicing factors.

NAM gene family Mitochondrial RNA splicing Nuclear-mitochondrial communication Gene family functional divergence

Evidence 5: Yeast-Specific U1 snRNP Component — Nam8p Has No Known Metazoan Homologue, Distinct from Conserved U1 snRNP Proteins

Comprehensive biochemical and mass spectrometric characterization of the yeast U1 snRNP revealed that the particle contains 16 different proteins: seven Sm core proteins, three homologues of metazoan U1 snRNP-specific proteins (Snp1p/U1-70K, Yhc1p/U1C, Prp40p), and six yeast-specific proteins [1]. Among these, Nam8p was identified as one of four novel U1 snRNP proteins — along with Snu71p, Snu65p, and Snu56p — that have no known metazoan homologues [1]. Nam8p is distinguished from the other three yeast-specific proteins by its unique genetic properties: nam8Δ causes no vegetative growth defect, whereas Snu56p and Snu71p are essential or affect vegetative fitness. Additionally, the mud15 allele of NAM8 was isolated in a synthetic lethal screen for genes that functionally cooperate with U1 snRNA; mud15 extracts contain a U1 snRNP that migrates aberrantly on native gels, directly demonstrating Nam8p's contribution to U1 snRNP structural integrity [1]. The yeast-specific nature of Nam8p makes recombinant NAM8 protein an essential reagent for studying U1 snRNP functions that have diverged between yeast and metazoans, particularly in the context of non-consensus 5' splice site recognition [2].

U1 snRNP composition Yeast-specific splicing factors Evolutionary divergence Spliceosome biochemistry

Evidence 6: Nam8p Is a Bona Fide Component of the Commitment Complex That Stabilizes Early Spliceosome Assembly on Suboptimal Substrates

Crosslinking and biochemical analyses established that Nam8p is a stoichiometric component of the yeast commitment complex (CC), the earliest stable spliceosomal intermediate assembled on pre-mRNA [1]. Nam8p crosslinks specifically to pre-mRNA downstream of the 5' splice site within a region of nonconserved intronic sequence, distinguishing it from other U1 snRNP proteins that interact primarily with conserved splice site signals [1]. In vitro splicing assays demonstrated that Nam8p becomes indispensable for efficient 5' splice site recognition specifically when splicing efficiency is compromised by noncanonical 5' splice sites or by the absence of a 5' cap structure — precisely the conditions that characterize meiotic introns [1]. Under these suboptimal conditions, Nam8p stabilizes commitment complexes that would otherwise disassemble, as evidenced by native gel electrophoresis of splicing complexes formed in wild-type versus nam8Δ extracts [1]. This biochemical activity — stabilization of early splicing complexes on non-consensus substrates — is not provided by other U1 snRNP proteins and represents a specialized function that can only be studied using purified or recombinant NAM8 protein in reconstituted systems.

Commitment complex Spliceosome assembly 5' splice site recognition Pre-mRNA crosslinking

NAM8 Protein (CAS 147604-72-6): Evidence-Backed Research and Industrial Application Scenarios


In Vitro Reconstitution of Meiosis-Specific Pre-mRNA Splicing for Mechanistic Studies

Recombinant NAM8 protein is the essential biochemical reagent for reconstituting Mer1p-dependent meiotic splicing in vitro. As demonstrated by Spingola & Ares (2000), Nam8p is the sole nonessential splicing factor required for Mer1p-activated splicing of MER2, MER3, AMA1, and SPO22 pre-mRNAs [1]. Researchers can use purified recombinant NAM8 protein, together with recombinant Mer1p, U1 snRNP components, and in vitro-transcribed meiotic pre-mRNA substrates, to dissect the molecular mechanism by which Mer1p binding to intronic enhancer elements (5'-AYACCCUY-3') facilitates U1 snRNP recruitment and commitment complex stabilization on non-consensus 5' splice sites [1]. The quantitative splicing efficiency benchmarks established by Qiu et al. (2011) — 87% for MER2 and 86% for SPO22 in wild-type conditions — provide validated performance targets for optimizing in vitro reaction conditions [2].

Structure-Function Dissection Using Defined NAM8 Domain-Deletion Variants

The domain architecture data from Qiu et al. (2011) provides a blueprint for generating functionally defined NAM8 protein variants for specialized biochemical applications [1]. Because the N-terminal leader (residues 1-127), C-terminal tail (residues 445-523), and RRM1 domain are individually dispensable for meiotic splicing function, researchers can procure or engineer truncated NAM8 constructs with reduced molecular weight (as low as ~30 kDa from the full-length ~57 kDa) while retaining full meiotic splicing activity [1]. Conversely, RRM2 and RRM3 point mutants that enfeeble Nam8p function serve as dominant-negative or hypomorphic controls. This modular domain architecture — uniquely mapped for NAM8 among yeast U1 snRNP proteins — enables structure-activity relationship (SAR) studies that are not feasible with other multi-RRM splicing factors such as TIA-1, where RRM1 is the primary functional domain [2].

Mitochondrial RNA Splicing Suppression Screens Using NAM8 Overexpression as a Tool

The original characterization of NAM8 as a multicopy suppressor of both group I and group II mitochondrial intron mutations (Ekwall et al., 1992) positions recombinant NAM8 protein or NAM8 expression constructs as a unique tool for probing mitochondrial RNA processing mechanisms [1]. Unlike NAM1, which affects mitochondrial translation, or NAM7, which functions in cytoplasmic RNA surveillance, NAM8 is the only NAM family member that directly participates in RNA splicing as a U1 snRNP component while simultaneously influencing mitochondrial intron removal when overexpressed [2]. This dual functionality — nuclear splicing factor with mitochondrial suppression activity — is not shared by any other characterized yeast protein and can be exploited in suppressor screens aimed at identifying novel mitochondrial RNA folding determinants or splicing factors that functionally interact with NAM8 [1].

Fungal-Specific Splicing Inhibitor Screening and Chemical Biology

Because Nam8p is a yeast-specific U1 snRNP component with no known metazoan homologue (Gottschalk et al., 1998), it represents a potential target for antifungal drug discovery and a validated selectivity control for splicing inhibitor screens [1]. The viability of nam8Δ cells under vegetative conditions, combined with their specific meiotic splicing defect and synthetic lethality with multiple U1 snRNP mutations (mud1Δ, mud2Δ, tgs1Δ, lea1Δ), enables high-throughput chemical screening strategies in which compounds that selectively inhibit Nam8p function would phenocopy the nam8Δ meiotic defect without affecting mammalian cell viability [2]. Recombinant NAM8 protein can be employed in fluorescence polarization or differential scanning fluorimetry assays to identify small molecules that bind to the Nam8p RRM domains, with counterscreening against human TIA-1 to confirm fungal selectivity [3].

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